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Compound of Interest

Compound Name: 4-Chloroquinoline-5-carbonitrile

Cat. No.: B154564

An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile for Researchers and Drug
Development Professionals

Introduction

4-Chloroquinoline-5-carbonitrile is a heterocyclic aromatic compound of significant interest in
medicinal chemistry and drug discovery. As a substituted quinoline, it serves as a valuable
scaffold and key intermediate in the synthesis of more complex molecules with potential
therapeutic activities. The presence of the chloro group at the 4-position provides a reactive
site for nucleophilic substitution, while the carbonitrile group at the 5-position can be further
manipulated or may contribute to the molecule's interaction with biological targets. This guide
provides a comprehensive overview of its commercial availability, key technical data, relevant
experimental protocols, and its role within the context of targeted cancer therapy, specifically as
a potential modulator of critical signaling pathways.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer 4-Chloroquinoline-5-carbonitrile for research and
development purposes. The table below summarizes key quantitative data from various
commercial sources to facilitate comparison. It is important for researchers to verify the
specifications with the supplier by requesting a certificate of analysis (CoA) for their specific lot.
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Molecular .
] CAS Molecular ) ) Physical
Supplier Weight ( Purity
Number Formula Form
g/mol )
Sigma- ) )
] 132586-14-2 C10H5CIN2 188.61 >96% White Solid[1]
Aldrich
Parchem 132586-14-2 C10H5CIN:2 188.61 Not specified Not specified
J&W . : :
132586-14-2 C10HsCIN2 188.61 Not specified White Solid[1]
Pharmlab
BLD Pharm 132586-14-2 C10H5CIN2 188.61 Not specified Not specified

Note: While some suppliers may list CAS number 69875-49-6, this more commonly refers to
the isomeric 4-Chloroquinoline-3-carbonitrile. Researchers should confirm the correct isomer
and CAS number (132586-14-2 for the 5-carbonitrile) before purchasing.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-Chloroquinoline-5-
carbonitrile and a representative biological assay to evaluate its potential as a kinase inhibitor.

Proposed Synthesis of 4-Chloroquinoline-5-carbonitrile

The synthesis of 4-Chloroquinoline-5-carbonitrile can be approached via a two-step process
involving the construction of the quinoline core followed by chlorination. A plausible route starts
from a suitable aniline precursor to form the 4-hydroxyquinoline intermediate, which is then
converted to the final product.

Step 1: Synthesis of 4-Hydroxyquinoline-5-carbonitrile

This step typically involves a cyclization reaction, such as the Gould-Jacobs reaction, starting
with an appropriately substituted aniline and a malonic acid derivative.

¢ Reactants:

o 2-Amino-6-cyanobenzoic acid (or a related aminobenzonitrile)
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o Diethyl malonate

o Diphenyl ether (solvent)

e Procedure:

o A mixture of 2-amino-6-cyanobenzoic acid and diethyl malonate is heated, leading to the
formation of an anilinomalonate intermediate.

o This intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and
heated to approximately 250 °C.

o The high temperature induces a thermal cyclization to form the 4-hydroxyquinoline ring
system.

o Upon cooling, the product, 4-hydroxyquinoline-5-carbonitrile, precipitates from the solution
and can be collected by filtration.

o The crude product is washed with a non-polar solvent (e.g., hexane) to remove the
diphenyl ether and can be further purified by recrystallization.

Step 2: Chlorination of 4-Hydroxyquinoline-5-carbonitrile

The hydroxyl group at the 4-position is converted to a chloro group using a standard
chlorinating agent like phosphorus oxychloride (POCIs).

» Reactants:

o 4-Hydroxyquinoline-5-carbonitrile

o Phosphorus oxychloride (POCI3)

o N,N-Dimethylformamide (DMF) (catalyst, optional)
e Procedure:

o 4-Hydroxyquinoline-5-carbonitrile is suspended in an excess of phosphorus oxychloride. A
catalytic amount of DMF can be added to facilitate the reaction.
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o The mixture is heated under reflux for 2-4 hours. The reaction should be monitored by
Thin Layer Chromatography (TLC) until the starting material is consumed.

o After completion, the reaction mixture is cooled to room temperature, and the excess
POCIs is carefully removed under reduced pressure.

o The residue is then cautiously poured onto crushed ice with vigorous stirring. This will
hydrolyze the remaining POCIs and precipitate the crude product.

o The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium
hydroxide solution) to a pH of 7-8.

o The precipitated solid, 4-Chloroquinoline-5-carbonitrile, is collected by filtration, washed
thoroughly with water, and dried.

o Further purification can be achieved by column chromatography on silica gel or by
recrystallization from a suitable solvent like ethanol or acetone.

Synthesis Workflow: 4-Chloroquinoline-5-carbonitrile

2-Amino-6-cyanobenzoic Acid +
Diethyl Malonate

Intermediate Anilinomalonate

hermal Cyclization (e.g., in Diphenyl Ether, ~250°C)

4-Hydroxyquinoline-5-carbonitrile

Chlorination (POCIs, Reflux)

4-Chloroquinoline-5-carbonitrile
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Proposed synthesis workflow for 4-Chloroquinoline-5-carbonitrile.

In Vitro Kinase Inhibition Assay (Example: Src Kinase)

Given that quinoline derivatives are frequently investigated as kinase inhibitors, a common
experiment is to assess their ability to inhibit the activity of a specific kinase, such as Src.

e Principle: This assay measures the ability of the test compound (4-Chloroquinoline-5-
carbonitrile) to inhibit the phosphorylation of a substrate peptide by a specific kinase. The
amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-
based method.

e Materials:
o Recombinant human Src kinase
o Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide)
o Adenosine triphosphate (ATP)
o Assay buffer (e.g., Tris-HCI, MgClz, DTT)
o Test compound (4-Chloroquinoline-5-carbonitrile) dissolved in DMSO

o Detection reagent (e.g., an antibody-based system that detects phosphorylated substrate,
or an ATP-depletion luminescence assay)

o 384-well microplate
e Procedure:
o A solution of the Src kinase and the substrate peptide in assay buffer is prepared.

o Serial dilutions of 4-Chloroquinoline-5-carbonitrile are prepared in DMSO and then

diluted in assay buffer.
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o In the wells of a microplate, add the kinase/substrate solution and the diluted test
compound. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity
(no kinase or a known potent inhibitor).

o To initiate the kinase reaction, a solution of ATP is added to all wells. The final ATP
concentration should be at or near its Km value for the kinase.

o The plate is incubated at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60
minutes).

o The reaction is stopped by adding a detection reagent.
o The signal (e.g., fluorescence or luminescence) is read using a plate reader.

o The percentage of inhibition for each compound concentration is calculated relative to the
controls. The ICso value (the concentration of inhibitor required to reduce kinase activity by
50%) is then determined by plotting the percent inhibition against the logarithm of the
compound concentration and fitting the data to a dose-response curve.

Biological Context and Signaling Pathways

Quinoline-based molecules are widely recognized for their ability to function as ATP-
competitive inhibitors of protein kinases.[2] Many of these kinases are critical components of
signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell
proliferation, survival, and metastasis. Two such interconnected pathways are the Src and
PISK/AKt/mTOR pathways.

Src Kinase Signaling

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion,
growth, migration, and differentiation.[3] Its aberrant activation is a common feature in many
cancers. Activated Src can trigger multiple downstream cascades, including the PI3K/Akt
pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[4]
[5] It is one of the most frequently activated pathways in human cancers. Upon activation by
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upstream signals (such as those from receptor tyrosine kinases or Src), PI3K phosphorylates
membrane lipids, leading to the recruitment and activation of the kinase Akt. Activated Akt then
phosphorylates a host of downstream targets, including mTOR (mammalian target of
rapamycin), which in turn promotes protein synthesis and cell growth.

The structural similarity of 4-Chloroquinoline-5-carbonitrile to known kinase inhibitors
suggests it could potentially act as an inhibitor within these pathways, making it a compound of
interest for developing targeted cancer therapies.
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Simplified PI3K/Akt/mTOR and Src Signaling
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Potential role of quinoline derivatives as inhibitors in the Src and PI3K/Akt/mTOR pathways.

Conclusion
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4-Chloroquinoline-5-carbonitrile is a readily available chemical intermediate with significant
potential for the development of novel therapeutic agents, particularly in the field of oncology.
Its utility as a scaffold for creating kinase inhibitors makes it a valuable tool for researchers.
This guide has provided an overview of its commercial sources, a plausible synthetic route, a
standard biological evaluation protocol, and the relevant signaling pathway context.
Professionals in drug discovery and development can use this information as a foundational
resource for their research endeavors with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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